6-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
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Overview
Description
6-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1,3-DIMETHYL-5-(4-METHYLPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the pyrrolopyrimidine class This compound is characterized by its unique structure, which includes multiple aromatic rings and methoxy groups
Preparation Methods
The synthesis of 6-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1,3-DIMETHYL-5-(4-METHYLPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multicomponent reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions . The reaction is usually carried out in refluxing ethanol with p-toluenesulfonic acid (PTSA) as a catalyst . Industrial production methods may involve similar multicomponent reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The aromatic rings can be reduced under hydrogenation conditions.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1,3-DIMETHYL-5-(4-METHYLPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other pyrrolopyrimidine derivatives, such as:
- 4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 3,4-Dimethoxyphenethylamine These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of 6-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1,3-DIMETHYL-5-(4-METHYLPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE lies in its combination of aromatic rings and methoxy groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H27N3O4 |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
6-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-5-(4-methylphenyl)pyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H27N3O4/c1-16-6-9-18(10-7-16)23-22-19(26(2)25(30)27(3)24(22)29)15-28(23)13-12-17-8-11-20(31-4)21(14-17)32-5/h6-11,14-15H,12-13H2,1-5H3 |
InChI Key |
SJVFFMKOHOKAON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C(=CN2CCC4=CC(=C(C=C4)OC)OC)N(C(=O)N(C3=O)C)C |
Origin of Product |
United States |
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